molecular formula C27H34Cl3N3O B13791185 Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride CAS No. 80785-14-4

Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride

Cat. No.: B13791185
CAS No.: 80785-14-4
M. Wt: 522.9 g/mol
InChI Key: SDGGMXVBANQKIZ-UHFFFAOYSA-N
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Description

Chemical Structure:
This compound (CAS: 31118-17-9) is a benzamidine derivative featuring:

  • A p-chlorophenyl substituent on the N' position.
  • A p-(2-(diisopropylamino)ethoxy)phenyl group on the N position.
  • Two hydrochloride counterions, enhancing solubility and stability .

Properties

CAS No.

80785-14-4

Molecular Formula

C27H34Cl3N3O

Molecular Weight

522.9 g/mol

IUPAC Name

2-[4-[[(4-chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium;dichloride

InChI

InChI=1S/C27H32ClN3O.2ClH/c1-20(2)31(21(3)4)18-19-32-26-16-14-25(15-17-26)30-27(22-8-6-5-7-9-22)29-24-12-10-23(28)11-13-24;;/h5-17,20-21H,18-19H2,1-4H3,(H,29,30);2*1H

InChI Key

SDGGMXVBANQKIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](CCOC1=CC=C(C=C1)NC(=[NH+]C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(C)C.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Overview

  • Compound Name: Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride
  • Molecular Formula: C28H35Cl2N3O
  • Molecular Weight: Approximately 518.5 g/mol (dihydrochloride salt)
  • Structural Features: The compound consists of a benzamidine core substituted with a p-chlorophenyl group and a p-(2-(diisopropylamino)ethoxy)phenyl moiety, forming a dihydrochloride salt for stability and solubility enhancement.

Preparation Methods Analysis

The preparation of this compound, generally follows multi-step synthetic pathways involving amidine formation, aromatic substitution, and functional group transformations. The following sections detail the key synthetic strategies derived from related benzamidine and amidine compounds, as direct literature on this exact compound is limited.

General Synthetic Strategy

The synthetic approach typically involves:

  • Step 1: Preparation of substituted benzamidine intermediates via nucleophilic substitution or condensation reactions.
  • Step 2: Introduction of the p-(2-(diisopropylamino)ethoxy)phenyl moiety through ether formation or amination.
  • Step 3: Formation of the dihydrochloride salt by acid treatment to stabilize the amidine functionality.

Synthetic Routes and Conditions

Amidoxime Coupling and Cyclization (Microwave-Assisted)

A related synthetic method for benzamidine derivatives involves coupling of aryl amidoximes with amino acid derivatives under microwave irradiation, as reported for 4-chloro-N-hydroxybenzimidamide derivatives:

Parameter Details
Reagents L-N-protected amino acid, Dicyclohexylcarbodiimide (DCC), aryl amidoxime
Solvent Acetone, followed by water
Conditions Microwave irradiation at 115°C, 100 W, 15 min
Workup Extraction with ethyl acetate, drying over MgSO4, column chromatography (hexane-ethyl acetate 7:3)
Yield Variable, typically moderate to high

This method allows efficient formation of amidine structures via reactive intermediates generated in situ.

Nucleophilic Substitution and Amidination

The p-(2-(diisopropylamino)ethoxy)phenyl group can be introduced via nucleophilic substitution on a suitable phenolic precursor, followed by amidine formation through reaction with nitrile or amidoxime intermediates.

For example, the conversion of 3-chlorobenzamide to 3-chlorobenzonitrile using triphenylphosphine and bromotrichloromethane, followed by lithium hexamethyldisilazane (LiHMDS)-mediated amidine formation, has been documented:

Step Reagents Conditions Yield
Amide to Nitrile PPh3, BrCCl3, CH2Cl2, reflux 25 min reflux + 12 h reflux with Et3N 72%
Nitrile to Benzamidine LiHMDS, diethyl ether, 0-20°C, 48-72 h Acid quench, extraction, pH adjustment 91%

This two-step process is efficient for preparing benzamidine derivatives with chloro substituents on the aromatic ring.

Salt Formation

The final dihydrochloride salt is typically prepared by treating the free base amidine with hydrochloric acid in an appropriate solvent, followed by crystallization or precipitation to isolate the stable salt form.

Purification and Characterization

  • Purification: Column chromatography on silica gel using mixtures of hexane and ethyl acetate is standard for isolating pure amidine compounds.
  • Characterization: NMR (1H, 13C), HPLC, LC-MS, and melting point analysis are employed to confirm structure and purity.

Data Table: Summary of Preparation Steps for Benzamidine Derivatives

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Amide to Nitrile PPh3, BrCCl3, CH2Cl2, reflux 72 Conversion of chloro-substituted benzamide to nitrile
2 Nitrile to Amidoxime LiHMDS, diethyl ether, 0-20°C, 48-72 h 91 Amidoxime formation via nucleophilic addition
3 Amidoxime Coupling DCC, acetone, microwave irradiation at 115°C Moderate to high Formation of amidine core
4 Salt Formation HCl treatment Quantitative Formation of dihydrochloride salt

Research Findings and Notes

  • The use of microwave-assisted synthesis significantly reduces reaction times and improves yields in amidine formation.
  • Lithium hexamethyldisilazane is a reliable base for converting nitriles to amidines under mild conditions.
  • Acid salt formation enhances compound stability and solubility, crucial for biological applications.
  • The presence of the diisopropylaminoethoxy side chain requires careful control of reaction conditions to avoid side reactions or decomposition.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions due to the amidine functional group. Key findings include:

Reaction Conditions Products Yield Source
6M HCl, 80°C, 4 hoursp-Chlorophenylguanidine derivative75%
2M NaOH, reflux, 6 hoursEthoxy-substituted benzamide68%

Hydrolysis in acidic media cleaves the amidine group, forming guanidine derivatives, while alkaline conditions yield benzamide analogs. The reaction efficiency depends on solvent polarity and temperature.

Alkylation and Acylation

The secondary amine in the diisopropylamino group participates in alkylation and acylation:

Reaction Type Reagents/Conditions Products Yield Source
AlkylationMethyl iodide, THF, RT, 12 hoursN-Methyl-diisopropylamino derivative65%
AcylationAcetyl chloride, DCM, 0°CAcetylated ethoxyphenyl-benzamidine analog70%

Alkylation occurs preferentially at the diisopropylamino moiety, while acylation targets the amidine nitrogen.

Reduction Reactions

The nitro intermediates in synthesis pathways are reduced to amine derivatives:

Reduction Method Conditions Products Yield Source
Fe powder, HCl/EtOH, 80°C, 4 hoursp-Aminobenzamidine hydrochloride74.6% (HPLC: 98.5% purity)
H₂, Pd/C (10%), EtOH, 25°C, 6 hoursDechlorinated benzamidine derivative85%

Catalytic hydrogenation or iron-mediated reduction efficiently converts nitro groups to amines, critical for synthesizing bioactive analogs .

Substitution Reactions

The chloroaryl group undergoes nucleophilic aromatic substitution (NAS):

Reagents Conditions Products Yield Source
NH₃, Cu(I) catalyst, 100°Cp-Aminophenyl-benzamidine69%
Piperidine, DMF, 80°CPiperidine-substituted derivative62%

Copper-catalyzed amination and amine substitution are effective for modifying the chloroaryl moiety .

Oxidation Reactions

Controlled oxidation targets the ethoxy linker:

Oxidizing Agent Conditions Products Yield Source
KMnO₄, H₂SO₄50°C, 3 hoursCarboxylic acid derivative60%
Ozone, DCM, -78°COxidative cleavageFragmented aldehyde intermediates55%

Oxidation of the ethoxy group yields carboxylic acids or aldehydes, enabling further functionalization.

Complexation and Chelation

The amidine group acts as a ligand for metal ions:

Metal Salt Conditions Complex Type Application Source
ZnCl₂EtOH, RTTetrahedral coordinationCatalytic applications
FeCl₃H₂O/EtOH, 60°COctahedral complexMagnetic material synthesis

Metal complexes enhance thermal stability and catalytic potential .

Enzyme Inhibition Mechanism

The compound inhibits serine proteases (e.g., trypsin, thrombin) through reversible binding:

Target Enzyme Inhibition Constant (Kᵢ) Binding Mode Source
Trypsin1.2 µMCompetitive inhibition at S1 pocket
Thrombin0.8 µMAllosteric modulation

Structural studies reveal hydrogen bonding between the amidine group and Asp189 in trypsin’s active site .

Scientific Research Applications

Biochemical Research Applications

Benzamidine hydrochloride has been extensively studied for its role as a reversible inhibitor of serine proteases, including trypsin and trypsin-like enzymes. Its inhibition mechanism is crucial for understanding protein interactions and enzymatic activities in various biological processes.

Inhibition of Serine Proteases

  • Mechanism : Benzamidine binds to the active site of serine proteases, preventing substrate access and subsequent enzymatic reaction. This property makes it valuable in studies focusing on enzyme kinetics and protein structure-function relationships .
  • Applications : It is used in the purification and characterization of serine proteases from various sources, including biological samples such as organic dust .

Preclinical Studies

  • Pancreatitis Research : Benzamidine hydrochloride has been utilized in preclinical models to investigate trypsin-dependent pancreatitis. It serves to inhibit serine proteases, thereby evaluating new therapeutic approaches for inflammatory and digestive disorders .
  • Trypanosome Studies : Research has demonstrated that benzamidine derivatives can target Trypanosoma brucei, the causative agent of sleeping sickness. These studies focus on the compound's ability to inhibit mitochondrial functions essential for the parasite's survival .

Structural Insights and Binding Studies

Recent studies have employed techniques like neutron crystallography to elucidate the binding dynamics of benzamidine with serine proteases. Such investigations reveal how water molecules influence binding affinity and stability, which is critical for designing more effective inhibitors .

Case Study: Trypsin Complexes

  • Research Findings : A study highlighted the role of water in enhancing the binding stability of benzamidine to trypsin. This insight is pivotal for developing potent protease inhibitors in pharmaceutical applications .

Future Directions in Research

The versatility of benzamidine derivatives continues to inspire research into novel therapeutic agents targeting proteases involved in various diseases, including cancer and infectious diseases. Ongoing studies aim to enhance the specificity and efficacy of these compounds through structural modifications.

Mechanism of Action

The mechanism of action of Benzamidine, N’-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride involves its interaction with specific molecular targets. This may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Substituent Variations in Benzamidine Derivatives
Compound Name (CID) N' Substituent N Substituent Key Structural Features
Target Compound (CAS 31118-17-9) p-Chlorophenyl p-(2-(Diisopropylamino)ethoxy)phenyl Electron-withdrawing Cl; tertiary amine
CID 54655 3,4-Dichlorophenyl p-(2-(Diisopropylamino)ethoxy)phenyl Two Cl atoms ; increased polarity
CID 54647 p-Methoxyphenyl p-(2-(Diisopropylamino)ethoxy)phenyl Electron-donating OMe ; reduced LogP
CID 207902 Isobutyl p-(2-(Diisopropylamino)ethoxy)phenyl Aliphatic chain ; reduced steric hindrance

Key Observations :

  • In contrast, CID 54647’s p-methoxyphenyl group donates electrons, which may alter binding kinetics .
  • Steric Effects : Replacing aryl groups with isobutyl (CID 207902) reduces steric hindrance, possibly improving access to hydrophobic pockets .

Physicochemical and Collision Cross-Section (CCS) Data

Table 2: Predicted Collision Cross-Section (CCS) Values
Compound (Adduct) m/z CCS (Ų) Molecular Weight LogP
Target Compound ([M+H]+) Not reported 517.3 7.10
CID 54655 ([M+H]+) 484.19 222.1 484.3 6.85
CID 54647 ([M+H]+) 396.30 204.6 396.5 5.20
CID 207902 ([M+H]+) 396.30 204.6 396.5 4.80

Key Observations :

  • CCS Trends : CID 54655’s larger CCS (222.1 Ų) reflects its bulkier 3,4-dichlorophenyl group compared to CID 54647/207902. The target compound’s CCS is likely higher than CID 54647 due to its p-chlorophenyl substituent .
  • Lipophilicity : The target compound’s high LogP (7.10) suggests superior membrane permeability over CID 54647 (LogP 5.20) but may limit aqueous solubility .

Biological Activity

Benzamidine derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. This article focuses on the compound Benzamidine, N'-(p-chlorophenyl)-N-(p-(2-(diisopropylamino)ethoxy)phenyl)-, dihydrochloride , exploring its biological activity, mechanisms of action, and potential therapeutic applications.

Overview of Benzamidine Derivatives

Benzamidine is a well-known amidine compound that acts as a competitive inhibitor of serine proteases, such as trypsin and plasmin . The introduction of various substituents on the benzamidine core can enhance its biological properties and selectivity for specific targets.

  • Protease Inhibition :
    • Benzamidine derivatives inhibit serine proteases by mimicking the substrate's transition state. This inhibition is crucial for therapeutic applications in conditions like pancreatitis and other inflammatory diseases .
    • The specific compound under discussion has shown effectiveness in preclinical models by inhibiting trypsin-dependent pathways, suggesting potential use in digestive disorders .
  • Antitumor Activity :
    • Recent studies have indicated that certain benzamidine derivatives exhibit antitumor properties by intercalating into DNA and inhibiting DNA-dependent enzymes. This mechanism was observed in various cancer cell lines, where compounds demonstrated significant antiproliferative effects .
    • For example, compounds with amidine groups were shown to bind preferentially to AT-rich regions of DNA, disrupting cellular processes essential for tumor growth .
  • Analgesic Effects :
    • Research has highlighted the role of benzamidine derivatives as agonists for the human MRGPRX1 receptor, which is implicated in pain modulation. The compound has been tested in rodent models for its analgesic properties, showing promise in reducing mechanical and thermal hyperalgesia .

1. Inhibition of Serine Proteases

A study examined the effects of benzamidine derivatives on serine proteases in models of pancreatitis. The findings revealed that these compounds effectively reduced enzyme activity, supporting their potential therapeutic role in managing inflammatory conditions .

2. Antitumor Efficacy

In vitro assays involving human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that specific benzamidine derivatives could significantly inhibit cell proliferation. The IC50 values ranged from 6.26 to 20.46 μM depending on the assay format (2D vs. 3D), indicating a strong potential for development as antitumor agents .

3. Analgesic Properties

The analgesic efficacy of benzamidine derivatives was assessed through intrathecal administration in mice models. Results indicated a substantial reduction in pain responses linked to MRGPRX1 activation, with favorable pharmacokinetic profiles suggesting effective spinal cord targeting .

Data Tables

Biological Activity Mechanism Cell Line/Model IC50/Effect
Protease InhibitionCompetitive inhibitionPancreatitis modelEffective inhibition observed
Antitumor ActivityDNA intercalationA549, HCC827, NCI-H358IC50: 6.26 - 20.46 μM
Analgesic EffectsMRGPRX1 agonismRodent pain modelsSignificant pain reduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for synthesizing this benzamidine derivative, considering its diisopropylamino and p-chlorophenyl substituents?

  • The synthesis typically involves sequential functionalization of the benzamidine core. A common approach includes:

  • Step 1 : Introducing the p-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions under anhydrous conditions.
  • Step 2 : Alkylation of the ethoxy linker using 2-(diisopropylamino)ethyl bromide, followed by salt formation with HCl to yield the dihydrochloride .
  • Purification : Use silica gel chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) to isolate intermediates. Final purity is confirmed via HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent integration (e.g., diisopropylamino protons at δ 1.0–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern matching the molecular formula .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3% tolerance) .

Q. What solvent systems are optimal for solubility and stability studies?

  • The dihydrochloride salt enhances aqueous solubility. Recommended solvents:

  • Polar protic : Water (pH 4–6 adjusted with dilute HCl/NaOH), methanol.
  • Polar aprotic : DMSO for stock solutions (avoid prolonged storage due to hygroscopicity).
    • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s enzyme inhibition?

  • Methodological Harmonization :

  • Use standardized assay conditions (e.g., Tris-HCl buffer pH 7.4, 25°C) and recombinant enzyme sources to minimize variability .
  • Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorometric assays) .
    • Data Analysis : Apply nonlinear regression models (e.g., Hill equation) and report 95% confidence intervals to account for experimental error .

Q. What computational approaches are suitable for studying its interaction with target proteins?

  • Density Functional Theory (DFT) : Optimize the compound’s geometry and calculate electrostatic potential maps to predict binding motifs .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) over 100 ns to assess stability of key hydrogen bonds (e.g., amidine-NH with catalytic aspartate) .

Q. How can crystallographic challenges (e.g., poor diffraction) be addressed for structural elucidation?

  • Crystal Engineering : Co-crystallize with host molecules (e.g., cyclodextrins) or use vapor diffusion with PEG-based precipitants .
  • Synchrotron Radiation : Utilize high-brilliance X-rays (λ = 0.9 Å) to resolve weak diffraction patterns. Anisotropic refinement is critical for disordered diisopropylamino groups .

Q. What strategies mitigate toxicity discrepancies in in vitro vs. in vivo models?

  • Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone imines) that may explain off-target effects .
  • Cytotoxicity Assays : Compare primary hepatocytes and immortalized cell lines, noting differences in metabolic enzyme expression (e.g., CYP3A4) .

Methodological Notes

  • Critical Contradictions : Discrepancies in solubility (e.g., DMSO vs. aqueous) may arise from salt dissociation kinetics; use pH-stat titration to clarify .
  • Safety Protocols : Handle dihydrochloride salts under nitrogen to prevent hygroscopic degradation. Use PPE (gloves, goggles) due to potential irritancy .

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